molecular formula C14H17N5 B2477711 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine CAS No. 2241982-97-6

2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine

Cat. No.: B2477711
CAS No.: 2241982-97-6
M. Wt: 255.325
InChI Key: BIWFVKKMOVNTQZ-UHFFFAOYSA-N
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Description

2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperazine ring, which is further substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a piperazine derivative under controlled conditions. For instance, the reaction might involve heating a mixture of pyrimidine and piperazine derivatives in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of specific kinases or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. For example, the presence of the pyridyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFVKKMOVNTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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